(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound featuring a furan ring substituted with an acetylphenyl group, a phenylsulfonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetylphenyl group: This step often involves Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring in the presence of a Lewis acid catalyst.
Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base.
Nitrile formation: The nitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(4-methylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile
- (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile
- (2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile
Uniqueness
(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.
Biological Activity
Introduction
The compound (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic molecule that exhibits notable biological activities. Its structure, characterized by the presence of a furan ring, an acetylphenyl group, and a phenylsulfonyl moiety, positions it as a versatile candidate for various pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The structural complexity of This compound contributes to its diverse biological interactions. The key structural features include:
- Furan Ring : Known for its ability to participate in electrophilic reactions.
- Acetophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Phenylsulfonyl Moiety : Imparts stability and can interact with various biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in related compounds.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of enzymes involved in disease processes.
- Receptor Modulation : It could interact with specific receptors, altering their signaling pathways and influencing cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models have been employed to predict the biological activity of this compound based on its structural features. These models emphasize the significance of electronic and steric properties in determining efficacy against various biological targets.
Case Studies
- Anticancer Studies : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .
- Antimicrobial Activity : Research indicated that certain analogs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic use in infections .
- Anti-inflammatory Effects : Experimental models showed that the compound reduced inflammatory markers in induced arthritis models, supporting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Furan ring + Acetophenone | Anticancer |
Compound B | Sulfonamide + Nitrile | Antimicrobial |
Compound C | Phenolic structure + Nitrile | Anti-inflammatory |
Target Compound | Furan + Acetophenyl + Sulfonyl | Anticancer, Antimicrobial, Anti-inflammatory |
What distinguishes This compound is its unique combination of functional groups that enhance its reactivity and therapeutic potential compared to related compounds.
Properties
IUPAC Name |
(E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(benzenesulfonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-15(23)16-7-9-17(10-8-16)21-12-11-18(26-21)13-20(14-22)27(24,25)19-5-3-2-4-6-19/h2-13H,1H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADATVWIQJLHZGD-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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